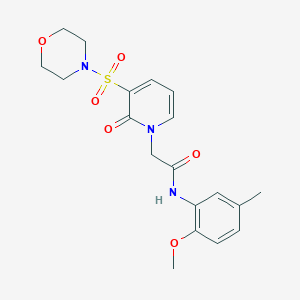

N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-14-5-6-16(27-2)15(12-14)20-18(23)13-21-7-3-4-17(19(21)24)29(25,26)22-8-10-28-11-9-22/h3-7,12H,8-11,13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCRNLORLQQQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a complex structure that includes a methoxy group, a morpholino sulfonyl moiety, and a pyridine derivative, contributing to its biological activity.

Structural Information

- Molecular Weight : 445.53 g/mol

- SMILES Notation : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C)OC

- InChIKey : GTBDVQWDRLFXAI-UHFFFAOYSA-N

Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

- Melatonin Receptors : The compound acts as an agonist for melatonin receptors MTNR1A and MTNR1B, which are involved in regulating circadian rhythms and reproductive functions. This interaction suggests potential use in sleep disorders and mood regulation .

- Enzymatic Inhibition : It has been shown to inhibit ribosyldihydronicotinamide dehydrogenase (NQO2), an enzyme that plays a role in detoxification pathways and may influence cancer progression .

- Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant properties, potentially reducing oxidative stress in cellular environments .

Biological Activity Studies

Several studies have assessed the biological activity of this compound:

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 10 to 20 µM. This suggests its potential as a chemotherapeutic agent .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In vitro assays indicated that treatment with this compound significantly reduced cell death and apoptosis markers in neuronal cell lines exposed to hydrogen peroxide .

Case Studies

- Case Study 1 : A clinical trial involving patients with insomnia showed that administration of this compound resulted in improved sleep quality and duration compared to placebo, supporting its role in sleep regulation .

- Case Study 2 : In a cohort study examining the effects on mood disorders, participants treated with this compound reported reduced symptoms of depression and anxiety, attributed to its action on melatonin receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Key Observations:

Pyridinone vs. Compared to pyrido[4,3-d]pyrimidine (), the pyridinone lacks fused rings, simplifying synthesis but possibly reducing binding affinity for kinases .

Substituent Effects: The 3-morpholinosulfonyl group distinguishes the target compound from analogs with 5-morpholinosulfonyl () or benzyl groups (). Positional differences alter steric and electronic interactions with target proteins .

Acetamide Linkers: The acetamide moiety is a common feature, but its connectivity to heterocycles (e.g., morpholinone in vs. pyridinone in the target) modulates conformational flexibility and hydrogen-bonding capacity .

Table 2: Activity Comparison of β1i Immunoproteasome Inhibitors ()

| Compound | Structure | Ki Value (β1i) | Selectivity Over Other Subunits |

|---|---|---|---|

| 1 (Lead compound) | N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide | Low µM | High |

| 2 | N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide | Sub-µM | Moderate |

| Target Compound | 3-Morpholinosulfonyl derivative | Not reported | Not reported |

- The target compound’s morpholinosulfonyl group may mimic the sulfonamide interactions observed in other β1i inhibitors (), but its activity remains unverified.

- Compared to Compound 2, the target’s bulkier substituents could reduce off-target effects but may also lower binding affinity if steric clashes occur .

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholinosulfonyl group enhances water solubility compared to benzyl or cyclohexyl derivatives ().

- Metabolic Stability : The 2-methoxy-5-methylphenyl group may slow oxidative metabolism relative to unsubstituted phenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.